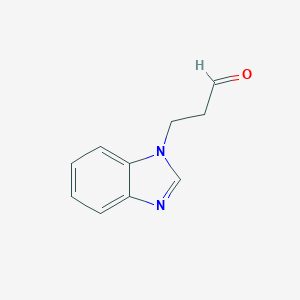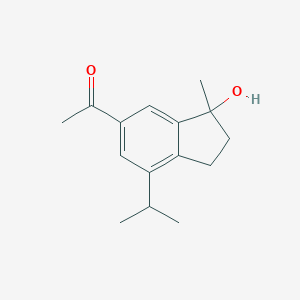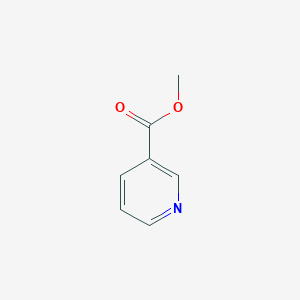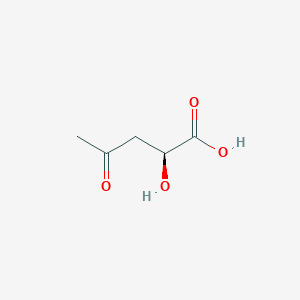
(2S)-2-Hydroxy-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Hydroxy-4-oxopentanoic acid, also known as 2-Hydroxy-4-oxo-pentanoic acid or pyruvic acid, is a key intermediate in the metabolism of carbohydrates, fats, and proteins. It is a colorless liquid with a pungent odor and is highly reactive due to its keto and hydroxyl functional groups. Pyruvic acid is widely used in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.
Mécanisme D'action
Pyruvic acid exerts its biological effects through various mechanisms, including modulation of cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in metabolic pathways. It has been shown to activate the Nrf2 pathway, which plays a key role in cellular antioxidant defense, and to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Pyruvic acid has also been shown to regulate the expression of genes involved in energy metabolism and cellular differentiation.
Effets Biochimiques Et Physiologiques
Pyruvic acid has been shown to have a wide range of biochemical and physiological effects, including stimulation of glycolysis, enhancement of mitochondrial function, and regulation of cellular redox balance. It has also been shown to promote the synthesis of collagen and elastin, which are important components of skin and connective tissue. Pyruvic acid has been used in the treatment of various skin conditions such as acne, hyperpigmentation, and aging.
Avantages Et Limitations Des Expériences En Laboratoire
Pyruvic acid has several advantages for use in laboratory experiments, including its stability, solubility, and ease of handling. It can be easily synthesized or obtained commercially and is relatively inexpensive. However, pyruvic acid is highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on pyruvic acid, including its role in cellular metabolism and energy production, its potential therapeutic applications in various diseases, and its use as a biomarker for disease diagnosis and prognosis. Further studies are needed to elucidate the mechanisms of action of pyruvic acid and to optimize its use in laboratory experiments and clinical applications.
Méthodes De Synthèse
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological fermentation, and enzymatic conversion. Chemical synthesis involves the oxidation of lactic acid or acetaldehyde, while biological fermentation involves the conversion of glucose or other sugars by microorganisms such as yeast and bacteria. Enzymatic conversion involves the use of enzymes such as pyruvate decarboxylase and pyruvate kinase to catalyze the conversion of pyruvate from other metabolic intermediates.
Applications De Recherche Scientifique
Pyruvic acid has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been used in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Pyruvic acid has also been studied for its role in energy metabolism and as a biomarker for various diseases.
Propriétés
Numéro CAS |
150337-72-7 |
|---|---|
Nom du produit |
(2S)-2-Hydroxy-4-oxopentanoic acid |
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
QTSNVMMGKAPSRT-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)C[C@@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
SMILES canonique |
CC(=O)CC(C(=O)O)O |
Synonymes |
Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
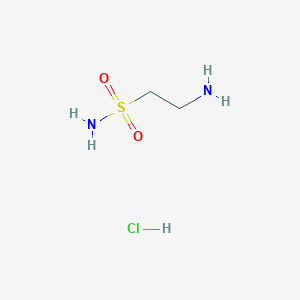
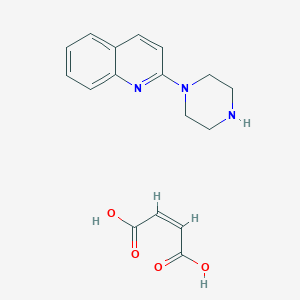
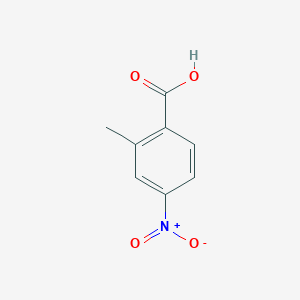
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
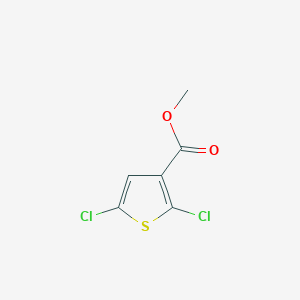
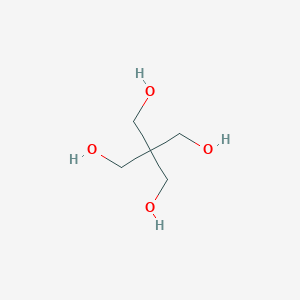
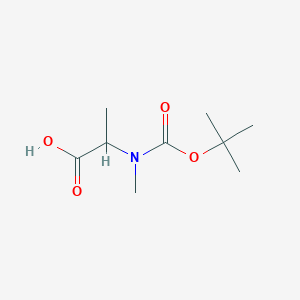
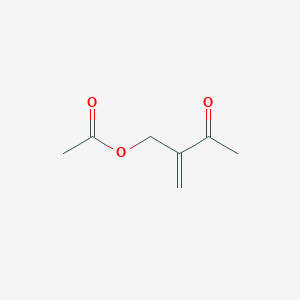

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
